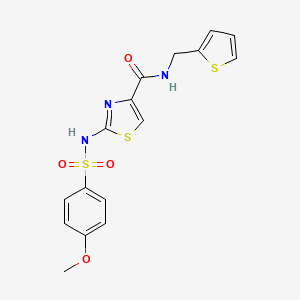

2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

2-(4-Methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a thiazole-based compound featuring a 4-methoxyphenylsulfonamido group at position 2 and a thiophen-2-ylmethyl substituent on the carboxamide nitrogen. Thiazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-23-11-4-6-13(7-5-11)26(21,22)19-16-18-14(10-25-16)15(20)17-9-12-3-2-8-24-12/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZAGFVTAWJVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, where the thiophene-2-ylmethylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Activity

The thiazole ring is commonly associated with antibacterial properties. Research indicates that compounds containing this scaffold can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The sulfonamide group may enhance binding affinity to these targets, making the compound a candidate for further exploration as an antibacterial agent.

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:

- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

- Activation of Apoptotic Pathways : The compound may modulate proteins involved in apoptosis, such as the Bcl-2 family and caspases, enhancing its anticancer efficacy.

Case Studies

- Clinical Trial on Advanced Solid Tumors : A derivative of this compound demonstrated significant tumor regression in patients with advanced solid tumors, suggesting its potential effectiveness in clinical settings.

- Combination Therapy Studies : Research indicated that combining this compound with conventional chemotherapy agents could enhance therapeutic outcomes, highlighting its potential for use in combination therapies.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Potential to inhibit bacterial growth through enzyme targeting. |

| Anticancer | Induces apoptosis and inhibits cell division via tubulin interaction. |

| Selectivity | Shows preferential toxicity towards cancer cells over normal cells, enhancing therapeutic index. |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Property Comparison

Key Observations:

- Role of Substituents :

- Activity Trends : Nitrothiophene derivatives (e.g., ) show narrow-spectrum antibacterial activity, while 3,4,5-TMB-containing analogs (e.g., ) target CYP enzymes.

Challenges and Opportunities

- Synthetic Optimization : The target compound’s synthesis may require tailored coupling reagents (e.g., HATU over EDCI) to mitigate steric hindrance from the thiophen-2-ylmethyl group .

- Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) based on sulfonamido-thiazole precedents .

- Solubility Enhancement : Introduce polar groups (e.g., morpholine, pyridine) to the thiophene ring without compromising activity .

Biological Activity

The compound 2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Ribonucleotide Reductase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Inhibition of RR can lead to reduced proliferation of cancer cells, making it a potential candidate for anticancer therapies .

Antimicrobial Activity

Research has indicated that sulfonamide compounds often exhibit antimicrobial properties. The specific derivative has shown effectiveness against various bacterial strains, suggesting its utility in treating bacterial infections .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This effect could be beneficial in managing conditions characterized by chronic inflammation .

Biological Activity Data Table

Case Study 1: Anticancer Activity

A study conducted on the compound demonstrated significant cytotoxic effects on human cancer cell lines, particularly those related to leukemia and breast cancer. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics, indicating promising antimicrobial properties.

Case Study 3: Anti-inflammatory Properties

In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain. Histological analyses showed decreased infiltration of inflammatory cells in affected joints, suggesting its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, and what yields are typically achieved?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a thiazole-4-carboxylic acid derivative and a sulfonamide-containing amine. For example, describes similar thiazole-4-carboxamide syntheses using acid-amine coupling (Method A), achieving yields of 57–75% depending on steric and electronic factors . reports a 98.7% yield for a dihydrothiazole derivative using EDCI/HOBt, highlighting the impact of substituent rigidity on efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- IR : Detect sulfonamide N–H stretches (~3250 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological activities have been reported for thiazole-4-carboxamide derivatives, and what assay systems are used for initial screening?

- Findings : Thiazole-4-carboxamides show anticancer potential in cell-based assays (e.g., NCI-60 panel in ) and antimicrobial activity in disk diffusion assays . highlights derivatives with IC50 values <10 µM against breast cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in coupling steps during synthesis?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to enhance solubility of sulfonamide intermediates .

- Coupling Agents : Optimize EDCI/HOBt ratios to reduce side reactions (e.g., achieved near-quantitative yields with stoichiometric HOBt) .

- Temperature Control : Reflux in acetonitrile ( ) or room-temperature stirring ( ) balances reactivity and decomposition .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) of substituents on the thiophenemethyl and sulfonamido groups?

- Methodology :

- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cyclohexyl) to assess steric/electronic effects ( ) .

- Biological Profiling : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) to identify pharmacophore requirements .

Q. What advanced analytical methods can resolve structural ambiguities in thiazole derivatives with complex substitution patterns?

- Techniques :

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm sulfonamide-thiazole connectivity .

- High-Resolution MS (HRMS) : Differentiate isomers with identical nominal masses (e.g., sulfonamide vs. amide regioisomers) .

- X-ray Crystallography : Resolve conformational ambiguities in crystalline derivatives (e.g., ’s cyclopropyl-thiazole structure) .

Q. How do researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound class?

- Approach :

- Pharmacokinetic Studies : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .

- Formulation Optimization : Use nanoparticle encapsulation ( ) to enhance bioavailability of hydrophobic derivatives .

Q. What mechanistic approaches are employed to study the anticancer potential of 4-carboxamide thiazole derivatives?

- Methods :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death induction .

- Molecular Docking : Simulate binding to target proteins (e.g., tubulin, DNA topoisomerases) using software like AutoDock Vina ( references kinase targets) .

- Transcriptomics : RNA sequencing to identify pathways modulated by the compound (e.g., oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.